3-azabicyclo[3.1.0]hexane-3-carboxamide
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Overview
Description
3-Azabicyclo[310]hexane-3-carboxamide is a heterocyclic organic compound characterized by its bicyclic structure containing nitrogen and a carboxamide group
Synthetic Routes and Reaction Conditions:
Transition Metal Catalysis: Recent advances in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involve transition metal catalysis. These methods often employ palladium, rhodium, or nickel catalysts to facilitate the formation of the bicyclic structure.
Photochemical Decomposition: Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method offers mild reaction conditions and excellent functional group tolerance.
Industrial Production Methods: On an industrial scale, the synthesis of 3-azabicyclo[3.1.0]hexane-3-carboxamide typically involves optimizing these catalytic and photochemical methods to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the design of enzyme inhibitors.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-azabicyclo[3.1.0]hexane-3-carboxamide exerts its effects depends on its specific application. For example, as a DDP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which helps regulate blood glucose levels.
Molecular Targets and Pathways Involved:
DDP-IV Inhibition: Targets the DDP-IV enzyme, involved in the regulation of glucose metabolism.
Enzyme Inhibition: May interact with other enzymes in biological pathways, depending on the specific derivative.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its bicyclic structure and the presence of both nitrogen and carboxamide groups. Similar compounds include:
2-Azabicyclo[3.1.0]hexane-3-carboxamide: Similar structure but different stereochemistry.
3-Azabicyclo[3.1.0]hexane derivatives: Various substitutions on the bicyclic core, leading to different biological activities.
Properties
CAS No. |
1860537-81-0 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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